molecular formula C13H12O2 B084033 2,5-DIHYDROXY-4'-METHYLBIPHENYL CAS No. 10551-32-3

2,5-DIHYDROXY-4'-METHYLBIPHENYL

Cat. No.: B084033
CAS No.: 10551-32-3
M. Wt: 200.23 g/mol
InChI Key: BRDIEXWCAJNNQS-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,5-diol, 4’-methyl- is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 2nd and 5th positions of one phenyl ring, and a methyl group is attached to the 4th position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,5-diol, 4’-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,5-diol, 4’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2,5-diol, 4’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving biphenyl derivatives .

Medicine

In medicine, derivatives of [1,1’-Biphenyl]-2,5-diol, 4’-methyl- have shown potential as therapeutic agents due to their ability to interact with specific biological targets. Research is ongoing to explore their efficacy in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,5-diol, 4’-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2,5-diol, 4’-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

2-(4-methylphenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h2-8,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDIEXWCAJNNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065121
Record name [1,1'-Biphenyl]-2,5-diol, 4'-methyl-
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10551-32-3
Record name 4′-Methyl[1,1′-biphenyl]-2,5-diol
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Record name [1,1'-Biphenyl]-2,5-diol, 4'-methyl-
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Record name [1,1'-Biphenyl]-2,5-diol, 4'-methyl-
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Record name 4'-methyl[1,1'-biphenyl]-2,5-diol
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Record name 2-(P-TOLYL)HYDROQUINONE
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